molecular formula C18H25ClN2O B3233649 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone CAS No. 1353948-10-3

1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone

Cat. No.: B3233649
CAS No.: 1353948-10-3
M. Wt: 320.9 g/mol
InChI Key: CKNXQFBCRRGXFS-UHFFFAOYSA-N
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Description

1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone (molecular formula: C₁₇H₂₃ClN₂O, molecular weight: 306.83 g/mol) is a chloroethanone derivative featuring a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-amino-methyl group. Its stereospecific variant, (3S)-configured 1-{(3S)-3-[Benzyl(cyclopropyl)amino]-1-piperidinyl}-2-chloroethanone, has been documented with a ChemSpider ID of 28300309 and MDL number MFCD21095702 . The compound’s structure combines a piperidine ring, a cyclopropyl group (introducing steric and electronic effects due to ring strain), and a benzyl moiety, making it a candidate for studies in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-11-18(22)20-10-4-7-16(13-20)14-21(17-8-9-17)12-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNXQFBCRRGXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134248
Record name Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353948-10-3
Record name Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353948-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, typically using benzyl chloride.

    Final Assembly:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols).

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major products formed from these reactions include ketones, alcohols, amines, and azides.

Scientific Research Applications

1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of piperidine-based chloroethanones with varying substituents and positional isomers. Below is a comparative analysis of its structural analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Position on Piperidine Molecular Formula Molecular Weight (g/mol) Key Differences
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone Benzyl-cyclopropyl-amino 3 C₁₇H₂₃ClN₂O 306.83 Reference compound; cyclopropyl group introduces ring strain and enhanced rigidity.
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone Benzyl-ethyl-amino 3 C₁₆H₂₃ClN₂O 294.82 Ethyl substituent reduces steric bulk compared to cyclopropyl; lower molecular weight.
1-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone Benzyl-methyl-amino 3 C₁₆H₂₃ClN₂O 294.82 Methyl group minimizes steric hindrance; may alter solubility and binding kinetics.
1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone Benzyl-cyclopropyl-amino 4 C₁₇H₂₃ClN₂O 306.83 Positional isomer; substituent at 4-position may affect conformational flexibility.
(S)-1-(3-(Benzyl(cyclopropyl)amino)piperidin-1-yl)-2-chloroethanone Benzyl-cyclopropyl-amino 3 (S-configuration) C₁₇H₂₃ClN₂O 306.83 Stereoisomer; enantiomeric purity could influence target selectivity.

Key Findings:

Substituent Effects: Cyclopropyl vs. Molecular Weight: Cyclopropyl derivatives exhibit higher molecular weights (~306.83 g/mol) than ethyl/methyl analogs (~294.82 g/mol), which may influence pharmacokinetics (e.g., membrane permeability) .

Stereochemical Considerations :

  • The (3S)-configured variant (ChemSpider ID 28300309) highlights the role of stereochemistry in modulating activity, though pharmacological data remain unexplored in the available literature .

Notes

Research Gaps : Experimental data on pharmacological activity, toxicity, or metabolic stability are absent in the reviewed evidence. Further studies are needed to correlate structural features with functional outcomes.

Stereochemical Specificity : The (3S)-configuration in the target compound underscores the need for enantioselective synthesis protocols to explore its biological relevance .

Biological Activity

1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone, with CAS number 1353948-10-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, antifungal, and neuroleptic activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone is C21H33ClN2O, with a molecular weight of approximately 320.86 g/mol. The structure includes a piperidine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H33ClN2O
Molecular Weight320.86 g/mol
CAS Number1353948-10-3
Chemical StructureStructure

Antibacterial Activity

Research indicates that compounds similar to 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone exhibit significant antibacterial properties. A study evaluating various piperidine derivatives found that certain structural modifications enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's potential antifungal properties were also explored, particularly against Candida albicans. Similar piperidine derivatives demonstrated varying degrees of activity, with MIC values indicating effectiveness in inhibiting fungal growth . The structure's halogen substituents have been identified as crucial for bioactivity.

Neuroleptic Activity

Neuroleptic activity has been observed in related compounds containing piperidine structures. For instance, benzamides derived from piperidine have shown promise in reducing apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders . The piperidine moiety is often linked to dopaminergic activity, which is essential for neuroleptic effects.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. The study reported that specific modifications to the benzyl and cyclopropyl groups significantly influenced the compounds' antibacterial and neuroleptic effects. For instance, the introduction of a benzyl group on the terminal nitrogen improved activity compared to simpler alkane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone
Reactant of Route 2
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1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone

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